AMG9810 Exhibits Superior Potency Against Capsaicin-Activated Human TRPV1 Compared to Capsazepine
AMG9810 demonstrates significantly higher potency for inhibiting capsaicin-induced activation of human TRPV1 compared to the classical TRPV1 antagonist capsazepine [1]. This potency difference is critical for experimental design, as it dictates the effective concentration range required to achieve full channel blockade without off-target effects.
| Evidence Dimension | IC50 for inhibition of capsaicin-induced human TRPV1 activation |
|---|---|
| Target Compound Data | 24.5 ± 15.7 nM |
| Comparator Or Baseline | Capsazepine: 562 nM |
| Quantified Difference | ~23-fold more potent |
| Conditions | Recombinant human TRPV1 expressed in CHO cells, capsaicin-induced calcium uptake assay |
Why This Matters
This potency difference enables the use of lower compound concentrations in vitro, reducing the risk of off-target effects and improving assay specificity.
- [1] Gavva NR, Tamir R, Qu Y, et al. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties. J Pharmacol Exp Ther. 2005;313(1):474-484. Capsazepine IC50 from: Adooq TRPV Antagonist Page. View Source
